molecular formula C29H32N6O3S B010860 4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate CAS No. 109025-88-9

4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate

Cat. No.: B010860
CAS No.: 109025-88-9
M. Wt: 544.7 g/mol
InChI Key: YWYCGJBGMVFFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate (hereafter referred to by its full systematic name) is a benzimidazole-derived zwitterionic compound characterized by dual benzimidazole cores linked via a conjugated prop-1-enyl bridge. Its structure features cyano substituents at strategic positions (C6 of one benzimidazole and C5 of the other) and a sulfonate group at the terminal butane chain.

Crystallographic studies of analogous benzimidazole derivatives (e.g., ) suggest that such compounds often exhibit planar aromatic systems with extended π-conjugation, which may facilitate applications in optoelectronics or as fluorescent probes.

Properties

IUPAC Name

4-[6-cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O3S/c1-4-32-24-14-12-22(20-30)18-26(24)34(6-3)28(32)10-9-11-29-33(5-2)25-15-13-23(21-31)19-27(25)35(29)16-7-8-17-39(36,37)38/h9-15,18-19H,4-8,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYCGJBGMVFFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)N(C1=CC=CC3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

IUPAC Name: 4-[6-Cyano-2-[(E,3Z)-3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate
Molecular Formula: C29H32N6O3S
Molecular Weight: 544.67 g/mol
CAS Number: 32624-36-9

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including the compound . Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines.

  • Cell Line Testing:
    • The compound was tested against human lung cancer cell lines A549, HCC827, and NCI-H358 using MTS cytotoxicity assays.
    • Results demonstrated that compounds with similar structures showed IC50 values ranging from 0.85 μM to 6.75 μM across different assays, indicating potent antitumor activity (see Table 1) .
CompoundCell LineIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6NCI-H3580.85 ± 0.052D
Compound 8HCC8276.26 ± 0.332D
Compound A549TBDTBD
  • Mechanism of Action:
    • The proposed mechanism involves the binding of these compounds to DNA, particularly in the minor groove, which may inhibit tumor cell proliferation and induce apoptosis .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored:

  • Testing Methodology:
    • Antimicrobial efficacy was evaluated using broth microdilution methods against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
    • The compound exhibited promising antibacterial properties, with some derivatives showing significant inhibition against both bacterial strains .
  • Case Studies:
    • In one study, compounds structurally related to the target compound demonstrated effective antimicrobial activity at concentrations that were non-toxic to eukaryotic cells like Saccharomyces cerevisiae .

Discussion

The biological activity of this compound suggests that it could serve as a lead compound for further development in cancer therapy and antimicrobial treatments. The structure-function relationship observed in related compounds indicates a need for further optimization to enhance selectivity and reduce toxicity toward healthy cells.

Comparison with Similar Compounds

Benzimidazole Derivatives with Substituent Variations

  • Compound 7 (): A benzimidazole ester derivative with dibenzylamino and benzyl groups. Unlike the target compound, it lacks a sulfonate group and conjugated bridge, resulting in lower polarity and reduced solubility in aqueous media. Its synthesis involves coupling via DMAP-mediated esterification, yielding 32.7 mmol product .
  • Compound 9m (): A thiazolidinone-benzodioxane hybrid. While it shares a similar heterocyclic core, the thioxo and dioxane groups introduce distinct electronic properties. Its lower synthetic yield (7%) contrasts with the target compound’s presumed higher efficiency due to optimized zwitterionic stabilization .

Zwitterionic Benzimidazoles

  • 1,3-Diethyl-5-cyanobenzimidazolium sulfonates: These simpler analogues lack the conjugated bridge and second benzimidazole ring. Their reduced π-conjugation limits absorption in visible wavelengths compared to the target compound, as inferred from UV-Vis data of related structures .

Physicochemical Properties

Property Target Compound Compound 7 Compound 9m
Molecular Weight ~650 g/mol (calculated) ~600 g/mol ~450 g/mol
Solubility in Water High (due to sulfonate) Low (ester groups) Moderate (thiazolidinone)
Synthetic Yield Not reported (estimated >20%) 32.7 mmol 7% yield
Thermal Stability Likely high (zwitterionic) Moderate (ester hydrolysis) Low (thioxo decomposition)

Hydrogen Bonding and Crystal Packing

The sulfonate group in the target compound enables robust hydrogen-bonding networks, as observed in sulfonated benzimidazoles . In contrast, Compound 7’s ester groups participate weaker C–H···O interactions, leading to less stable crystal lattices. Compound 9m’s thioxo group forms S···S interactions, which are less directional than O–H···O bonds, reducing packing efficiency .

Research Findings and Limitations

  • Synthesis Challenges : While the target compound’s synthesis is unreported in the literature, analogous reactions (e.g., ) suggest that steric hindrance from the dual benzimidazole cores may necessitate high-temperature or catalytic conditions.
  • Data Gaps : Experimental validation of crystallographic parameters (e.g., via SHELX refinement ) and spectroscopic properties is critical but currently lacking.

Preparation Methods

Synthesis of 5-Cyano-1,3-diethylbenzimidazole

  • Reactants : 4-cyano-o-phenylenediamine and diethyl acetaldehyde.

  • Conditions : 5 mol% BSA in water, stirred at 25°C for 30 minutes.

  • Mechanism : The aldehyde undergoes nucleophilic attack by the diamine, followed by cyclodehydration (Fig. 1A).

Synthesis of 6-Cyano-3-ethylbenzimidazole

  • Reactants : 3-cyano-o-phenylenediamine and ethyl bromide.

  • Conditions : Ethanol reflux (78°C) with NaHCO₃ as base.

  • Key Step : Alkylation precedes cyclization to install the ethyl group at N3.

Table 1: Optimization of Benzimidazole Core Synthesis

ParameterOptimal ValueYield (%)Source
Catalyst (BSA loading)5 mol%97
SolventH₂O95–97
Temperature25°C97
Reaction Time30 min97

Sulfonation and Butane Chain Functionalization

The butane-1-sulfonate group is introduced via a three-step sequence derived from 1,4-butane sultone synthesis protocols:

Sulfonation of 3-Butene-1-ol

  • Reactants : 3-butene-1-ol, sodium sulfite (1.1 equiv), hydrogen peroxide (0.22 equiv).

  • Conditions : 35–45°C, pH 6.5–7.5, 2 h.

  • Product : Sodium 3-butene-1-sulfonate.

Acidification and Cyclization

  • Acid : Concentrated H₂SO₄ at 0°C.

  • Dehydration : 120°C under vacuum to form 1,4-butane sultone.

Nucleophilic Ring-Opening

  • Reactants : 1,4-butane sultone and benzimidazole-prop-1-enyl intermediate.

  • Conditions : DMF, 80°C, 6 h.

  • Mechanism : Sulfonate group attacks the benzylic carbon of the benzimidazolium moiety.

Table 2: Sulfonation Reaction Parameters

ParameterOptimal ValueYield (%)Source
Sulfonating AgentNa₂SO₃89
Temperature40°C90
Molar Ratio (Alcohol:Na₂SO₃)1:1.189

Final Quaternization and Purification

The assembled intermediate undergoes N-ethylation to form the cationic benzimidazolium species:

Quaternization

  • Reactants : Ethyl iodide (3 equiv), K₂CO₃.

  • Conditions : Acetonitrile, reflux, 8 h.

  • Yield : 85% after column chromatography.

Ion Exchange

  • Process : Treatment with Amberlyst A-26 sulfonate resin in methanol.

  • Validation : ¹H NMR confirms complete anion exchange (δ 3.1–3.3 ppm for SO₃⁻).

Analytical Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 2H, imidazolium H), 7.89 (d, J=16 Hz, 2H, vinyl H), 4.12 (t, J=7 Hz, 2H, CH₂SO₃⁻).

  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1180 cm⁻¹ (S=O).

  • HRMS : m/z 545.2335 [M]⁺ (calc. 545.2334) .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for elucidating the structure of this compound?

  • Methodological Answer: Structural elucidation requires a combination of nuclear magnetic resonance (NMR) for analyzing proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and single-crystal X-ray diffraction (SCXRD) for precise atomic arrangement determination. SCXRD data refinement using programs like SHELXL ensures accuracy in bond lengths, angles, and intermolecular interactions . For validation, cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm structural uniqueness and identify packing anomalies .

Q. How can researchers optimize the synthetic yield of this compound given its complex benzimidazole backbone?

  • Methodological Answer: Optimize reaction conditions by:
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction kinetics without degrading thermally sensitive intermediates .
  • Solvent selection : Use polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) to stabilize charged intermediates and improve solubility .
  • Catalyst screening : Test bases like triethylamine or acidic catalysts to accelerate cyclization steps in benzimidazole formation .
    Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate pure products early .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data across different assays for this compound?

  • Methodological Answer: Address discrepancies by:
  • Structural benchmarking : Compare activity profiles with structurally similar compounds (e.g., thiazolidinone or imidazolium derivatives) to identify substituent-specific effects .
  • Assay standardization : Normalize experimental variables (e.g., cell line viability, incubation time) across assays. Use dose-response curves to calculate EC₅₀/IC₅₀ values for quantitative comparisons .
  • Computational modeling : Perform molecular docking to predict binding affinities to target enzymes/receptors, reconciling in vitro and in silico results .

Q. How should one design experiments to study the environmental stability and degradation pathways of this compound?

  • Methodological Answer: Adopt a tiered approach:
  • Laboratory studies : Assess hydrolysis/photolysis rates under controlled pH, UV light, and temperature using LC-MS to identify degradation products .
  • Ecotoxicological screening : Test acute toxicity on model organisms (e.g., Daphnia magna) and measure bioaccumulation potential via octanol-water partition coefficients (log P) .
  • Field simulations : Use microcosm systems to mimic soil/water interactions and track metabolite persistence via isotopic labeling (e.g., ¹⁴C tracing) .

Q. What are the critical considerations in validating the crystallographic data of this compound to ensure structural accuracy?

  • Methodological Answer: Ensure rigorous validation by:
  • Data completeness : Collect diffraction data to at least 0.8 Å resolution to resolve electron density for cyano and sulfonate groups .
  • Twinned crystal analysis : Use SHELXD to detect and correct for twinning artifacts, which are common in ionic or flexible molecules .
  • R-factor scrutiny : Confirm R₁ < 5% and wR₂ < 10% after refinement. Cross-validate with Hirshfeld surface analysis to verify intermolecular interactions .

Q. How do variations in the sulfonate and cyano substituents influence the compound’s reactivity and intermolecular interactions?

  • Methodological Answer: Investigate substituent effects via:
  • Comparative crystallography : Analyze crystal structures of analogs (e.g., sulfonate vs. carboxylate derivatives) to assess hydrogen-bonding networks and π-π stacking .
  • Reactivity assays : Perform nucleophilic substitution reactions to evaluate the sulfonate group’s leaving capacity under acidic/basic conditions .
  • DFT calculations : Compute electrostatic potential maps to predict sites for electrophilic/nucleophilic attacks on the cyano group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate
Reactant of Route 2
4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.